molecular formula C24H26IOP B1591996 Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide CAS No. 745052-92-0

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide

Cat. No.: B1591996
CAS No.: 745052-92-0
M. Wt: 488.3 g/mol
InChI Key: XJEMHAHSQBWRGG-UHFFFAOYSA-M
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Description

Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a chemical compound with the molecular formula C24H26OPI. It is a phosphonium salt that contains a triphenylphosphonium cation and a tetrahydro-2H-pyran-4-ylmethyl anion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Phosphorylation Reaction: The compound can be synthesized through the phosphorylation of triphenylphosphine with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a suitable base, such as triethylamine.

  • Industrial Production Methods: Large-scale production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the phosphonium ion to a phosphine derivative.

  • Substitution: Substitution reactions can occur at the phosphonium center, leading to the formation of different phosphonium salts.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as substituents.

Major Products Formed:

  • Oxidation: Phosphine oxides and other oxidized derivatives.

  • Reduction: Phosphine derivatives.

  • Substitution: Different phosphonium salts.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Biology: It is employed in biological studies to investigate enzyme mechanisms and cellular processes. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

The mechanism by which Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide exerts its effects involves its interaction with molecular targets and pathways. The phosphonium ion can act as a nucleophile, participating in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Triphenylphosphine oxide

  • Tetrahydro-2H-pyran-4-ylmethyl chloride

  • Phosphonium salts with different anions

Uniqueness: Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is unique due to its specific combination of the triphenylphosphonium cation and the tetrahydro-2H-pyran-4-ylmethyl anion, which imparts distinct chemical properties and reactivity compared to other phosphonium salts.

Properties

IUPAC Name

oxan-4-ylmethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26OP.HI/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-15,21H,16-20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMHAHSQBWRGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26IOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745052-92-0
Record name Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745052-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred solution of 4-iodomethyltetrahydropyran (3.43 g, 15.2 mmol) and PPh3 (3.98 g, 15.2 mmol) in anhydrous MeCN (10 mL) was heated under reflux for 19 h. On cooling to 20° C., Et2O (50 mL) was added. The precipitate formed was collected, washed with Et2O (150 mL), and recrystallised (MeCN) to give the title compound: m/z (ES+)=361.2 [M]+.
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
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Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
Reactant of Route 6
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide

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